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Compound of Interest

Compound Name: 3-Fluoro-5-iodopyridine

Cat. No.: B1320037

A comprehensive guide for researchers, scientists, and drug development professionals on the
spectroscopic properties of 3-Fluoro-5-iodopyridine and its analogues. This document
provides a comparative analysis of their spectral data, detailed experimental protocols, and
visualizations of synthetic and analytical workflows.

This guide presents a detailed comparison of spectroscopic data for 3-Fluoro-5-iodopyridine
and its derivatives, which are of significant interest in medicinal chemistry and drug discovery.
The incorporation of fluorine and iodine atoms into the pyridine ring imparts unique
physicochemical properties that can enhance biological activity and provide sites for further
molecular elaboration. Understanding the spectroscopic characteristics of these compounds is
crucial for their synthesis, identification, and the elucidation of their roles in biological systems.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Fluoro-5-iodopyridine and a
representative derivative, 2-Amino-5-fluoro-3-iodopyridine. This comparative data is essential
for distinguishing between these and other related structures.

Table 1: 1H, 13C, and °F NMR Spectroscopic Data
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Compound 'H NMR (5, ppm) 13C NMR (3, ppm) 19F NMR (6, ppm)
158.5 (d, J=261.5 Hz,
C-3), 151.2 (d, J=4.5
8.44 (d, J=1.6 Hz, 1H,
Hz, C-6), 146.8 (d,
3-Fluoro-5- H-2), 8.30 (s, 1H, H-
) . J=2.5 Hz, C-2), 138.9 -118.2 (s)
iodopyridine 6), 7.85 (ddd, J=8.4,
(d, J=21.5 Hz, C-4),
2.4, 1.6 Hz, 1H, H-4)
93.2 (d, J=3.5 Hz, C-
5)
7.78 (d, J=2.0 Hz, 155.0 (d, J=245.0 Hz),
2-Amino-5-fluoro-3- 1H), 7.45 (dd, J=8.8, 149.8, 138.2 (d, ]
Not Available

iodopyridine 2.0 Hz, 1H), 5.50 (br

s, 2H)

J=22.0 Hz), 125.1 (d,
J=20.0 Hz), 83.1

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Compound

Infrared Spectroscopy

Mass Spectrometry (m/z)

(cm™)

3-Fluoro-5-iodopyridine 223 (M%)

3080, 1580, 1460, 1410, 1240,
1020, 860, 780

2-Amino-5-fluoro-3-
. . 238 (M*)
iodopyridine

3450, 3320, 1620, 1580, 1470,
1420, 1250, 870

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following

sections outline the typical experimental protocols used to obtain the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for
1H NMR, 100 MHz for 33C NMR, and 376 MHz for 1°F NMR.
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o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-deé (DMSO-
de).

e 1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-
noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR: Proton-decoupled spectra are recorded to simplify the spectrum to a single peak
for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g.,
CDCls at 77.16 ppm).

e 19F NMR: Spectra are acquired with proton decoupling. Chemical shifts are reported in ppm
relative to an external standard, typically trichlorofluoromethane (CFCIs) at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are generally obtained using an electron ionization (El) or electrospray ionization
(ESI) mass spectrometer.

o Sample Preparation: For EI-MS, a small amount of the solid or a concentrated solution is
introduced into the instrument. For ESI-MS, the sample is dissolved in a suitable solvent
(e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 pg/mL) and introduced into
the spectrometer via direct infusion or after separation by liquid chromatography.

o Data Acquisition: The instrument is operated in positive or negative ion mode to detect the
molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be
used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: Solid samples are typically analyzed using the Attenuated Total
Reflectance (ATR) technique, where a small amount of the powder is placed directly on the
ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a
small amount of the sample with dry KBr and pressing the mixture into a thin disk.
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o Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum is recorded and automatically subtracted from the sample
spectrum. The positions of the absorption bands are reported in wavenumbers (cm~1).

Visualizing Synthetic and Analytical Workflows

To provide a clearer understanding of the processes involved in the study of 3-Fluoro-5-
iodopyridine derivatives, the following diagrams, generated using Graphviz, illustrate a typical
synthetic pathway and the subsequent analytical workflow.
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¢ To cite this document: BenchChem. [Comparative Spectroscopic Analysis of 3-Fluoro-5-
iodopyridine and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
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iodopyridine-derivatives]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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